1-Methylpyrrolidin-3-amine dihydrochloride

Pharmaceutical intermediate handling Salt-form selection Gravimetric accuracy

1-Methylpyrrolidin-3-amine dihydrochloride (CAS 1209287-84-2, molecular formula C₅H₁₄Cl₂N₂, MW 173.08) is the dihydrochloride salt of a chiral 3-aminopyrrolidine bearing an N¹-methyl substituent. The compound belongs to the N-alkylpyrrolidine class and features a stereogenic center at the C3 position of the pyrrolidine ring, making it available as racemate and as resolved (R)- and (S)-enantiomers.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.081
CAS No. 1209287-84-2
Cat. No. B595146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidin-3-amine dihydrochloride
CAS1209287-84-2
Synonyms1-Methyl-3-pyrrolidinaMine 2HCl
Molecular FormulaC5H14Cl2N2
Molecular Weight173.081
Structural Identifiers
SMILESCN1CCC(C1)N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H
InChIKeyKMENRFVAAKFKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrrolidin-3-amine Dihydrochloride (CAS 1209287-84-2): A Pyrrolidine-Based Chiral Diamine Building Block for Pharmaceutical Synthesis


1-Methylpyrrolidin-3-amine dihydrochloride (CAS 1209287-84-2, molecular formula C₅H₁₄Cl₂N₂, MW 173.08) is the dihydrochloride salt of a chiral 3-aminopyrrolidine bearing an N¹-methyl substituent. The compound belongs to the N-alkylpyrrolidine class and features a stereogenic center at the C3 position of the pyrrolidine ring, making it available as racemate and as resolved (R)- and (S)-enantiomers. Its free base (CAS 13220-27-4, MW 100.16) is a colorless to light-yellow liquid with a boiling point of approximately 109.6 °C at 760 mmHg, a predicted pKa of 9.82 ± 0.40, and a calculated aqueous solubility (Log S ESOL) of –1.62 (≈4.16 mg/mL) [1]. The dihydrochloride salt form converts the liquid free base into a white crystalline solid that is freely soluble in water, simplifying precise gravimetric handling and long-term storage .

Why 1-Methylpyrrolidin-3-amine Dihydrochloride Cannot Be Freely Substituted by In-Class Analogs


Although 1-methylpyrrolidin-3-amine belongs to the broader 3-aminopyrrolidine family, generic substitution by unsubstituted 3-aminopyrrolidine, alternative N-alkyl derivatives (e.g., N-ethyl, N-benzyl), or the free-base form introduces measurable divergences in physicochemical properties, reactivity, and analytical behavior that directly impact synthetic reproducibility and regulatory compliance. The N¹-methyl group lowers the pyrrolidine nitrogen basicity by approximately 1.5 pKa units relative to the parent pyrrolidine (pKa ≈ 11.3), altering the protonation equilibrium at physiological and near-neutral pH . Critically, the small methyl substituent makes the R/S enantiomers of N-methyl-3-aminopyrrolidine exceptionally difficult to discriminate by conventional chiral analytical methods compared to bulkier N-substituted analogs (e.g., N-Bzl, N-Cbz), a challenge documented in ion mobility–mass spectrometry studies [1]. Furthermore, the dihydrochloride salt form (CAS 1209287-84-2) differs fundamentally from the free base (CAS 13220-27-4): the free base is a flammable, low-melting liquid (mp –60 °C, flash point ≈22 °C) that requires inert-atmosphere storage at 2–8 °C, whereas the dihydrochloride is an air-stable crystalline solid suitable for ambient storage and direct gravimetric use . These differences mean that substitution—even between salt forms of the same parent amine—affects weighing accuracy, reaction stoichiometry, and storage logistics.

Quantitative Differentiation Evidence for 1-Methylpyrrolidin-3-amine Dihydrochloride Versus Closest Comparators


Dihydrochloride Salt vs. Free Base: Physical State and Handling Stability

The dihydrochloride salt (CAS 1209287-84-2, MW 173.08) is a white crystalline solid at ambient temperature, whereas the free base (CAS 13220-27-4, MW 100.16) is a colorless to light-yellow liquid with a melting point of –60 °C and a flash point of 22.4 ± 13.6 °C [1]. The free base requires storage under inert gas at 2–8 °C to prevent degradation, and its liquid state complicates precise gravimetric dispensing . The dihydrochloride salt is stable under long-term ambient storage in a cool, dry place and can be weighed directly on an analytical balance without special precautions .

Pharmaceutical intermediate handling Salt-form selection Gravimetric accuracy

Pyrrolidine vs. Piperidine Scaffold: Quantified JAK1 Selectivity Advantage from Direct Core-Replacement Study

Chough et al. (2018) directly compared a 3(R)-aminopyrrolidine-based JAK inhibitor series against tofacitinib (piperidine-based core). Compound 6, bearing the (R)-3-aminopyrrolidine scaffold analogous to the core of 1-methylpyrrolidin-3-amine, exhibited JAK1 IC₅₀ = 11 nM, JAK2 IC₅₀ = 2.4 × 10² nM, JAK3 IC₅₀ = 2.8 × 10³ nM, and TYK2 IC₅₀ = 1.1 × 10² nM [1]. Tofacitinib, by comparison, showed a much flatter selectivity profile: JAK1 IC₅₀ = 15.1 nM, JAK2 IC₅₀ = 77.4 nM, JAK3 IC₅₀ = 55.0 nM, and TYK2 IC₅₀ = 489 nM in a parallel biochemical assay format [2].

Kinase inhibitor design JAK selectivity Scaffold hopping

Commercial Purity Specifications: Batch-Certified ≥98% (GC/HPLC) vs. Standard ≥95% Grades

Multiple commercial suppliers offer 1-methylpyrrolidin-3-amine dihydrochloride at distinct purity tiers. Bidepharm supplies the compound at a standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Capotchem offers the free base at ≥98% (Min, GC) with ≤0.5% moisture, supporting kilogram-scale procurement [1]. In contrast, several vendors supply the compound at ≥95% minimum purity without detailed batch-specific analytical documentation . Aladdin Scientific offers a ≥97% purity grade .

Quality control Batch certification Procurement specification

N-Methyl Substitution Basicity Modulation: pKa Shift of ≈1.5 Units vs. Parent Pyrrolidine

The N¹-methyl substituent of 1-methylpyrrolidin-3-amine lowers the pyrrolidine nitrogen basicity relative to the parent heterocycle. The predicted pKa of the pyrrolidine nitrogen in 1-methylpyrrolidin-3-amine is 9.82 ± 0.40 , compared with the experimentally determined aqueous pKa of pyrrolidine itself, which is approximately 11.3 for its conjugate acid (pyrrolidinium) . This ~1.5-unit downward shift means that at physiological pH 7.4, a larger fraction of the N-methylpyrrolidine population remains unprotonated compared to unsubstituted pyrrolidine, affecting both aqueous solubility and membrane partitioning behavior.

Physicochemical property tuning Protonation state Salt formation

Documented Tofacitinib Intermediate: Validated Synthetic Utility in a Commercial JAK Inhibitor Route

1-Methylpyrrolidin-3-amine dihydrochloride is explicitly documented as a starting material in the synthesis of tofacitinib citrate, a marketed JAK inhibitor for rheumatoid arthritis . The compound undergoes condensation with a protected 4-chloropyrrolo[2,3-d]pyrimidine derivative to form the key C–N bond of the tofacitinib scaffold . In the broader patent literature, tofacitinib intermediate-related substance patents (e.g., CN112592347A) describe the use and control of 1-methylpyrrolidin-3-amine-derived intermediates, confirming its role in registered synthetic routes [1]. The Chough et al. (2018) study further validated that replacing the piperidine core of tofacitinib with a 3-aminopyrrolidine core produces JAK1-selective inhibitors with distinct pharmacological profiles [2].

Tofacitinib synthesis Pharmaceutical intermediate JAK inhibitor

Optimal Application Scenarios for 1-Methylpyrrolidin-3-amine Dihydrochloride Based on Quantitative Differentiation Evidence


JAK1-Selective Kinase Inhibitor Development via Pyrrolidine Scaffold Replacement

Medicinal chemistry teams developing next-generation JAK1-selective inhibitors should prioritize the pyrrolidine core of 1-methylpyrrolidin-3-amine over the traditional piperidine core. The Chough et al. (2018) study demonstrated that replacing the (3R,4R)-3-amino-4-methylpiperidine core of tofacitinib with a 3(R)-aminopyrrolidine scaffold improved JAK3/JAK1 selectivity by over 70-fold (from 3.6-fold to 254.5-fold) while maintaining JAK1 potency (IC₅₀ = 11 nM) [1]. The (R)-enantiomer of 1-methylpyrrolidin-3-amine serves as the direct chiral building block for constructing this selectivity-advantaged scaffold, and the dihydrochloride salt form enables precise stoichiometric control in the key C–N coupling step with pyrrolo[2,3-d]pyrimidine electrophiles [1].

Impurity-Controlled Tofacitinib Intermediate Supply for GMP-Adjacent Process Chemistry

For process chemistry groups scaling up tofacitinib or tofacitinib-analog syntheses, procurement of the ≥98% purity grade with batch-specific NMR, HPLC, and GC certificates (as supplied by Bidepharm, BD287069) is indicated over standard ≥95% grades . The dihydrochloride salt form further ensures that the material arrives as a free-flowing crystalline solid with consistent stoichiometry, avoiding the weighing inaccuracies and atmospheric moisture uptake associated with the hygroscopic free base . The ≤0.5% moisture specification available from kilogram-scale suppliers (Capotchem) supports reproducible reaction performance in water-sensitive coupling steps [2].

Chiral Method Development and Enantiomeric Purity Validation for Regulatory Submissions

Analytical development laboratories tasked with chiral purity method validation for 3-aminopyrrolidine-containing APIs should note that the R/S enantiomers of N-methyl-3-aminopyrrolidine (the core of 1-methylpyrrolidin-3-amine) are exceptionally difficult to resolve by conventional chiral stationary phases due to the small size of the N-methyl substituent. Li et al. (2024) demonstrated that while N-benzyl and N-Cbz 3-aminopyrrolidine enantiomers can be discriminated via diastereomeric complex formation with natamycin and ion mobility spectrometry, the R/S-N-Me-3AP enantiomers could not be resolved using the same ternary complex approach and required coordinated alkali metal ions for partial separation [3]. This evidence supports investing in specialized chiral SFC or metal-ion-doped IMS methods when the compound is used in enantiopure form for regulatory-compliant API manufacturing.

Precise Stoichiometric Reactions Requiring Non-Hygroscopic, Weighable Amine Building Blocks

For synthetic methodologies requiring exact amine stoichiometry—such as reductive amination with precious-metal catalysts, peptide coupling, or parallel library synthesis in 96-well plates—the dihydrochloride salt of 1-methylpyrrolidin-3-amine offers a decisive practical advantage over the free base. The free base (CAS 13220-27-4) is a flammable liquid at room temperature (flash point 22.4 °C) with a melting point of –60 °C, requiring cold storage under inert atmosphere [4]. The dihydrochloride (CAS 1209287-84-2), by contrast, is a white crystalline solid stable under ambient storage in a cool, dry place, enabling direct weighing on an analytical balance without the need for a glovebox, chilled syringes, or density correction calculations . For automated synthesis platforms, this solid-form compatibility eliminates the liquid-handling calibration and solvent-dilution steps that the free base would require.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.